molecular formula C21H18BrN3OS B2816891 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 872694-96-7

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2816891
CAS No.: 872694-96-7
M. Wt: 440.36
InChI Key: ZLURFYREGMUUIM-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone features a pyridazine ring substituted with a 4-bromophenyl group at position 6, linked via a thioether bridge to an ethanone moiety. The ethanone is further attached to a 3,4-dihydroquinoline scaffold.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURFYREGMUUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

    Quinoline Derivative Synthesis: The dihydroquinoline moiety is synthesized separately, often through the reduction of quinoline.

    Final Coupling: The final step involves coupling the thioether-linked pyridazine with the dihydroquinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the quinoline moiety, potentially leading to dihydropyridazine or tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyridazine and Tetrahydroquinoline Derivatives: From reduction reactions.

    Substituted Bromophenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a modulator of biological targets, such as enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thioether linkage and the aromatic rings could facilitate binding to hydrophobic pockets, while the bromophenyl group might participate in halogen bonding.

Comparison with Similar Compounds

Comparison with AR54 (Prostate Cancer Therapeutic)

AR54: 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone .

  • Structural Differences: Heterocyclic Core: AR54 uses a pyrimidine ring (6-membered, two nitrogens at 1,3-positions) vs. the target’s pyridazine (two nitrogens at 1,2-positions). Substituents: AR54 has a 2,2,4-trimethyl-4-phenyl group on dihydroquinoline, while the target compound lacks alkylation but includes a 4-bromophenyl group on pyridazine.
  • Functional Implications: AR54’s trimethylphenyl group may enhance lipophilicity and metabolic stability, whereas the bromophenyl group in the target compound could improve halogen bonding in target interactions. Both compounds share the dihydroquinoline-ethanone scaffold, which is associated with kinase modulation in prostate cancer .

Table 1: Key Differences Between Target Compound and AR54

Feature Target Compound AR54
Heterocyclic Core Pyridazine Pyrimidine
Dihydroquinoline Substituent None (unmodified) 2,2,4-Trimethyl-4-phenyl
Aromatic Substituent 4-Bromophenyl (electron-withdrawing) Phenyl (neutral)
Therapeutic Context Undocumented (structural analog studies) Prostate cancer (validated in vitro)

Comparison with Bis-Heterocyclic Derivatives (Molecules, 2011)

Bis-heterocycles synthesized from enaminones include pyrimidine, pyrazole, and triazolo-pyrimidine systems .

  • Structural Parallels :
    • The target compound’s pyridazine-thioether linkage resembles the bis-pyrimidine derivatives’ use of nitrogen-rich heterocycles.
  • Divergences: The bis-heterocycles lack the dihydroquinoline moiety, focusing instead on fused thiophene or benzoimidazole systems.
  • Synthetic Methodology: The bis-heterocycles employ DMF-DMA for enaminone formation , whereas the target compound’s synthesis likely involves nucleophilic substitution for thioether formation.

Comparison with Patented Dihydroquinoline Derivatives (2019)

Patent compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide share the dihydroquinoline scaffold but incorporate:

  • Key Modifications: Electron-Withdrawing Groups: Trifluoromethyl (enhances metabolic stability) vs. bromophenyl (halogen bonding). Linker Diversity: Piperidinylidene acetamide vs. pyridazinylthio-ethanone.
  • Functional Insights :
    • The trifluoromethyl group in patents may confer resistance to oxidative metabolism, whereas the bromophenyl group in the target compound could enhance target affinity .

Table 2: Substituent Effects on Dihydroquinoline Derivatives

Compound Type Substituent on Dihydroquinoline Functional Impact
Target Compound None (unmodified) Neutral hydrophobicity
Patent Compounds Trifluoromethyl, benzyloxy Enhanced metabolic stability/binding
AR54 Trimethylphenyl Increased lipophilicity

Comparison with 2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Hydrochloride

This simpler analog (InterBioScreen Ltd.) replaces the pyridazinylthio-bromophenyl group with an amino group .

  • Structural Simplicity : Lacks the extended aromatic system, reducing molecular weight (MW: ~275 g/mol vs. target’s ~440 g/mol).
  • Physicochemical Properties :
    • The hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral form may require formulation optimization.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound is synthesized via multi-step reactions:

  • Step 1 : Condensation of pyridazine derivatives with bromophenyl groups using Suzuki-Miyaura coupling for aryl-aryl bond formation .
  • Step 2 : Thioether linkage formation between the pyridazine and dihydroquinoline moieties using nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the structural integrity of the compound validated?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 454.02) .
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., C–S bond length ~1.78 Å) .

Q. What preliminary biological screening assays are applicable?

Initial screening includes:

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Antimicrobial Testing : Disk diffusion assay against E. coli or S. aureus .

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki coupling efficiency (yields improve from 65% to 82% with ligand optimization) .
  • Solvent Effects : Ethanol vs. DMF for thioether formation; DMF increases reaction rate but may reduce selectivity .
  • Temperature Control : Reflux (80°C) for faster kinetics vs. room temperature for reduced side products .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina predicts binding affinity to kinase targets (e.g., EGFR; docking score −9.2 kcal/mol) .
  • QSAR Modeling : Hammett constants (σ) of substituents (e.g., Br vs. Cl) correlate with bioactivity trends .

Q. How do structural modifications impact biological activity?

  • Bromine Substitution : Bromophenyl enhances lipophilicity (logP +0.5) and cytotoxicity (IC₅₀ decreases by 30% vs. chlorophenyl analogues) .
  • Thioether vs. Ether Linkages : Thioether improves metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in liver microsomes) .

Contradictions & Limitations

  • Synthetic Protocols : reports room-temperature reactions, while uses reflux; systematic screening is advised.
  • Biological Data : Variability in IC₅₀ values across studies (e.g., ±3 μM) suggests assay standardization is critical .

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